molecular formula C20H22N2O6S4 B11706497 prop-2-en-1-yl 4-[(5E)-4-oxo-5-{4-oxo-3-[4-oxo-4-(prop-2-en-1-yloxy)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoate

prop-2-en-1-yl 4-[(5E)-4-oxo-5-{4-oxo-3-[4-oxo-4-(prop-2-en-1-yloxy)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B11706497
M. Wt: 514.7 g/mol
InChI Key: PAOCSQBWXIUQIK-FOCLMDBBSA-N
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Description

PROP-2-EN-1-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROP-2-EN-1-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE is a complex organic compound featuring multiple functional groups, including thiazolidinone and butanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROP-2-EN-1-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the prop-2-en-1-yl and butanoate groups. Key reagents include thioamides, α,β-unsaturated carbonyl compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROP-2-EN-1-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the thiazolidinone ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, PROP-2-EN-1-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROP-2-EN-1-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, this compound’s potential therapeutic effects are being investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROP-2-EN-1-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and butanoate esters, such as:

  • 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(METHOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE
  • PROP-2-EN-1-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(ETHOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROP-2-EN-1-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N2O6S4

Molecular Weight

514.7 g/mol

IUPAC Name

prop-2-enyl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-prop-2-enoxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C20H22N2O6S4/c1-3-11-27-13(23)7-5-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-6-8-14(24)28-12-4-2/h3-4H,1-2,5-12H2/b16-15+

InChI Key

PAOCSQBWXIUQIK-FOCLMDBBSA-N

Isomeric SMILES

C=CCOC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OCC=C)/SC1=S

Canonical SMILES

C=CCOC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OCC=C)SC1=S

Origin of Product

United States

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